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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activities and
mechanisms of 11,13-Dihydroivalin is exceptionally scarce. This review synthesizes the
known chemical properties of 11,13-Dihydroivalin with comprehensive data from its parent
compound, Ivalin, and other structurally related sesquiterpene lactones to infer its potential
therapeutic profile and guide future research.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds, predominantly found in
plants of the Asteraceae family, known for their diverse and potent biological activities. A key
member of this class is Ivalin, a compound that has demonstrated significant anticancer
properties. 11,13-Dihydroivalin is a derivative of lvalin, characterized by the saturation of the
o-methylene-y-lactone group, a structural modification known to modulate the biological activity
of these compounds. This technical guide provides a detailed overview of the known chemical
information for 11,13-Dihydroivalin and extrapolates its potential biological activities and
mechanisms of action based on comprehensive studies of Ivalin and other related
sesquiterpene lactones.

Chemical Properties and Synthesis

11,13-Dihydroivalin is a sesquiterpene lactone with a defined chemical structure and
properties. While specific synthetic routes for this exact molecule are not widely published,
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general methods for the reduction of the exocyclic double bond in parent compounds like Ivalin
are well-established.

Table 1: Physicochemical Properties of 11,13-Dihydroivalin

Property Value Source

CAS Number 150150-61-1 [1][21[3]
Molecular Formula C15H2203 [11[2][3]
Molecular Weight 250.3 g/mol [11[3]
Appearance Powder Pharmaffiliates

The structural difference between Ivalin and 11,13-Dihydroivalin lies in the C11-C13 bond.
The reduction of the exocyclic double bond in Ivalin to a saturated bond in 11,13-Dihydroivalin
is a critical modification that may alter its reactivity and biological targets.

Figure 1: Structural relationship between Ivalin and 11,13-Dihydroivalin.

Potential Biological Activities (Inferred from
Analogues)

While direct studies on 11,13-Dihydroivalin are lacking, the activities of its parent compound,
Ivalin, and other dihydro-sesquiterpene lactones provide a strong basis for predicting its
therapeutic potential.

Anticancer Activity

Ivalin exhibits potent pro-apoptotic and cell cycle arrest activities in various cancer cell lines. It
is reasonable to hypothesize that 11,13-Dihydroivalin may retain some of this cytotoxic
potential.

Studies on human hepatocellular carcinoma (SMMC-7721) cells show that Ivalin induces
mitochondria-mediated apoptosis.[4][5] This process is associated with the activation of the NF-
KB pathway.[4][5] Key events include the disruption of the mitochondrial membrane potential,
release of cytochrome c, and activation of caspase-3.[6][7] Furthermore, Ivalin treatment leads

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.pharmaffiliates.com/en/150150-61-1-11-13-dihydroivalin-paphy002030.html
https://www.keyorganics.net/1113-dihydroivalin-150150-61-1-c15h22o3.html
https://m.chemicalbook.com/CASEN_150150-61-1.htm
https://www.pharmaffiliates.com/en/150150-61-1-11-13-dihydroivalin-paphy002030.html
https://www.keyorganics.net/1113-dihydroivalin-150150-61-1-c15h22o3.html
https://m.chemicalbook.com/CASEN_150150-61-1.htm
https://www.pharmaffiliates.com/en/150150-61-1-11-13-dihydroivalin-paphy002030.html
https://m.chemicalbook.com/CASEN_150150-61-1.htm
https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.benchchem.com/product/b186729?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/20/3809
https://pubmed.ncbi.nlm.nih.gov/31652659/
https://www.mdpi.com/1420-3049/24/20/3809
https://pubmed.ncbi.nlm.nih.gov/31652659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6832439/
https://www.researchgate.net/figure/Ivalin-trigged-apoptosis-by-means-of-the-mitochondria-activation-A-The-cytochrome-c-in_fig4_336760355
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-
2.[4]

Table 2: Cytotoxic Activity of Ivalin

Cell Line Assay Metric Value Reference
P-338, KB-3, KB- .
Vi Cytotoxicity EDso 0.14 - 1.8 pg/mL [7]

Anti-inflammatory Activity

Many sesquiterpene lactones are known to possess significant anti-inflammatory properties,
often through the inhibition of the NF-kB signaling pathway.[8][9][10] This pathway is a central
mediator of the immune response. For instance, the sesquiterpene lactone helenalin directly
alkylates the p65 subunit of NF-kB, preventing its DNA binding.[8] Others, like 7-
hydroxyfrullanolide, inhibit the phosphorylation of IKK-3, which prevents the translocation of
NF-kB into the nucleus.[9][11]

A structurally similar compound, 113,13-dihydrolactucin, has demonstrated remarkable anti-
inflammatory activity in models of intestinal inflammation by preventing the activation of NF-kB
and MAPK p38 signaling pathways.[12] This compound also reduced the expression of pro-
inflammatory cytokines like IL-6 and TNF-a.[12] Given these findings, 11,13-Dihydroivalin is a
strong candidate for possessing anti-inflammatory effects through similar mechanisms.

Potential Mechanisms of Action

Based on the data from related compounds, two primary mechanisms of action can be
proposed for 11,13-Dihydroivalin: induction of apoptosis in cancer cells and inhibition of
inflammatory pathways.

Mitochondria-Mediated Apoptosis

The apoptotic pathway induced by Ivalin in SMMC-7721 liver cancer cells serves as a primary
model.[4][5] Ivalin treatment triggers a cascade of intracellular events beginning with the
generation of reactive oxygen species (ROS) and activation of NF-kB. This leads to a change
in the Bax/Bcl-2 ratio, favoring apoptosis. The subsequent loss of mitochondrial membrane
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potential causes the release of cytochrome c, which activates caspase-9 and the executioner
caspase-3, culminating in cell death.[4][6]
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Figure 2: Hypothesized mitochondria-mediated apoptotic pathway induced by 11,13-
Dihydroivalin.

NF-kB-Mediated Anti-inflammatory Action

The anti-inflammatory action of sesquiterpene lactones is often centered on the inhibition of the
NF-kB transcription factor. An inflammatory stimulus, such as Lipopolysaccharide (LPS),
typically leads to the phosphorylation and degradation of IkB, the inhibitor of NF-kB. This frees
NF-kB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Sesquiterpene lactones can intervene at multiple points in this pathway.
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Figure 3: Potential anti-inflammatory mechanism via inhibition of the NF-kB pathway.

Key Experimental Protocols
To facilitate future research on 11,13-Dihydroivalin, this section provides detailed
methodologies for key assays based on standard protocols and those used in the study of its
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analogues.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as
an indicator of cell viability, proliferation, and cytotoxicity.[13]

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 10° cells/well and
incubate for 24 hours to allow for cell attachment.

» Compound Treatment: Treat the cells with various concentrations of 11,13-Dihydroivalin
(and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72
hours).

o MTT Addition: Following incubation, add 10 pL of MTT labeling reagent (5 mg/mL in PBS) to
each well for a final concentration of 0.5 mg/mL.

e Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere,
allowing viable cells to reduce the yellow MTT to purple formazan crystals.

e Solubilization: Add 100 pL of a solubilization solution (e.g., DMSO or a detergent reagent) to
each well to dissolve the formazan crystals.

o Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a
reference wavelength of 630 nm to correct for background.

o Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated
control cells. The ICso value (the concentration of the compound that inhibits cell growth by
50%) can be calculated from the dose-response curve.
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Figure 4: Standard experimental workflow for the MTT cell viability assay.
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Western Blot for Apoptosis Markers (Bax/Bcl-2)

Western blotting allows for the detection and quantification of specific proteins, such as the pro-
apoptotic Bax and anti-apoptotic Bcl-2, to elucidate the mechanism of cell death.[14][15][16]

o Cell Lysis: After treating cells with 11,13-Dihydroivalin for the desired time, wash the cells
with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and
phosphatase inhibitors.[14][17]

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay to ensure equal loading.[17]

o SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli
buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-
PAGE) on a 4-20% gradient gel.[14]

e Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF
membrane.[14][15] Confirm transfer efficiency using Ponceau S staining.

e Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g.,
5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

e Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary
antibodies specific for Bax, Bcl-2, and a loading control (e.g., B-actin), diluted according to
the manufacturer's recommendations.[14]

e Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with
an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

» Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to
the membrane and detect the signal using an imaging system.[14]

e Analysis: Perform densitometric analysis on the protein bands to quantify the relative
expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-
2 ratio to assess the apoptotic potential.[16]

Conclusion and Future Directions
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While direct experimental data on 11,13-Dihydroivalin is currently unavailable in the public
domain, a comprehensive analysis of its parent compound, Ivalin, and other structurally related
sesquiterpene lactones provides a strong foundation for predicting its biological profile. It is
highly plausible that 11,13-Dihydroivalin possesses both anticancer and anti-inflammatory
properties. The saturation of the C11-C13 double bond may reduce its reactivity compared to
Ivalin, potentially altering its potency and target specificity, which warrants thorough
investigation.

Future research should prioritize the following:

o Chemical Synthesis and Characterization: Develop and publish a robust synthetic route for
11,13-Dihydroivalin to enable its biological evaluation.

« In Vitro Screening: Systematically screen the compound against a panel of cancer cell lines
and in various inflammatory assay models to confirm the hypothesized activities.

e Mechanism of Action Studies: Conduct detailed molecular studies, including Western
blotting, flow cytometry, and gene expression analysis, to elucidate its precise mechanisms
of action.

o Structure-Activity Relationship (SAR) Studies: Compare the potency and mechanisms of
11,13-Dihydroivalin directly with Ivalin to understand the functional role of the a-methylene-
y-lactone moiety.

This technical guide serves as a foundational resource to stimulate and direct future research
into the therapeutic potential of 11,13-Dihydroivalin, a promising but understudied natural
product derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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